2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic small molecule characterized by a dibenzo[b,f][1,4]oxazepine core fused with a substituted acetamide moiety. The dibenzooxazepine scaffold features methyl groups at positions 8 and 10, an oxo group at position 11, and an acetamide linker connected to a 3,4-dimethoxyphenyl aromatic ring. The 3,4-dimethoxy substitution on the phenyl ring may enhance lipophilicity, influencing blood-brain barrier permeability, while the acetamide group provides hydrogen-bonding capacity for receptor interaction.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-15-5-8-21-19(11-15)27(2)25(29)18-14-17(7-10-20(18)32-21)26-24(28)13-16-6-9-22(30-3)23(12-16)31-4/h5-12,14H,13H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAWWQVKNDBVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to analogous derivatives (Table 1). Key differences in core heteroatoms, substituents, and pharmacological profiles are highlighted below.
Table 1: Structural and Functional Comparison of Dibenzoheteroazepine Derivatives
*Calculated based on molecular formula. †Estimated from synthetic data in .
Key Observations:
Core Heteroatom Influence: The dibenzooxazepine core (oxygen atom) in the target compound contrasts with thiazepine (sulfur atom) derivatives in . Sulfur’s larger atomic radius and polarizability may alter binding kinetics in receptor pockets compared to oxygen .
Substituent Effects: Methyl vs. Ethyl/Butyl Groups: The 8,10-dimethyl groups on the target compound may confer greater metabolic stability than bulkier ethyl or butyl substituents (e.g., ), which could increase steric hindrance or susceptibility to oxidative metabolism. 3,4-Dimethoxyphenyl vs. Acetamide vs. Sulfonamide: The acetamide linker in the target compound offers hydrogen-bond donor/acceptor versatility, whereas sulfonamide derivatives (e.g., ) exhibit stronger acidity and distinct binding profiles .
Similar challenges may arise in synthesizing the target compound, necessitating optimized coupling or purification steps.
Pharmacological Implications :
- The 3-nitro substituent in ’s compound introduces electron-withdrawing effects, which could reduce aromatic ring reactivity compared to the electron-donating dimethoxy groups in the target compound .
- The 10-acetyl group in ’s derivative may modulate pharmacokinetics by introducing a metabolically labile site, contrasting with the stable methyl groups in the target compound .
Research Findings and Data Gaps
While direct pharmacological data for the target compound are absent in the provided evidence, inferences from structural analogs suggest:
- Receptor Selectivity : Dibenzooxazepines with dimethoxy substitutions (e.g., similar to the target) have shown affinity for serotonin 5-HT2A and dopamine D2 receptors in prior studies, though thiazepine derivatives may exhibit off-target effects due to sulfur’s polarizability .
- Metabolic Stability : Methyl-substituted dibenzoheteroazepines generally demonstrate longer half-lives than ethyl/butyl analogs, as observed in preclinical models .
Critical Data Gaps:
- Experimental binding affinity (e.g., IC50) for the target compound.
- Comparative solubility and permeability assays.
- In vivo pharmacokinetic profiles.
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